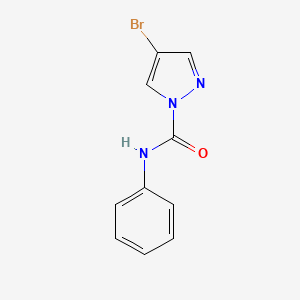
4-bromo-N-phenyl-1H-pyrazole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-phenyl-1H-pyrazole-1-carboxamide, also known as BPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-bromo-N-phenyl-1H-pyrazole-1-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in cells. 4-bromo-N-phenyl-1H-pyrazole-1-carboxamide has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in cells. 4-bromo-N-phenyl-1H-pyrazole-1-carboxamide has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
4-bromo-N-phenyl-1H-pyrazole-1-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis. 4-bromo-N-phenyl-1H-pyrazole-1-carboxamide has also been shown to have anti-inflammatory activity and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-bromo-N-phenyl-1H-pyrazole-1-carboxamide in lab experiments is its high purity and stability. 4-bromo-N-phenyl-1H-pyrazole-1-carboxamide can be easily synthesized and purified, and it has a long shelf life. However, one of the limitations of using 4-bromo-N-phenyl-1H-pyrazole-1-carboxamide in lab experiments is its relatively high cost compared to other compounds.
Zukünftige Richtungen
There are several future directions for 4-bromo-N-phenyl-1H-pyrazole-1-carboxamide research, including the development of new synthesis methods, the investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases, and the exploration of its applications in material science. Additionally, further studies are needed to fully understand the mechanism of action of 4-bromo-N-phenyl-1H-pyrazole-1-carboxamide and its biochemical and physiological effects.
Synthesemethoden
4-bromo-N-phenyl-1H-pyrazole-1-carboxamide can be synthesized using various methods, including the reaction of 4-bromo-1H-pyrazole with N-phenyl isocyanate. The reaction is carried out in the presence of a catalyst, such as triethylamine, and the product is purified using column chromatography. Other methods of synthesis include the reaction of 4-bromo-1H-pyrazole with N-phenylurea or N-phenylthiourea.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-phenyl-1H-pyrazole-1-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and material science. In medicinal chemistry, 4-bromo-N-phenyl-1H-pyrazole-1-carboxamide has been shown to exhibit antitumor activity and has potential as a therapeutic agent for the treatment of cancer. In agricultural chemistry, 4-bromo-N-phenyl-1H-pyrazole-1-carboxamide has been shown to have herbicidal activity and can be used as a selective herbicide. In material science, 4-bromo-N-phenyl-1H-pyrazole-1-carboxamide has been used as a building block for the synthesis of novel materials.
Eigenschaften
IUPAC Name |
4-bromo-N-phenylpyrazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-8-6-12-14(7-8)10(15)13-9-4-2-1-3-5-9/h1-7H,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBIYTCRTIUBSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)N2C=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-phenyl-1H-pyrazole-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5850560.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5850582.png)

![N-[3-(benzoylamino)-4-methylphenyl]-2-furamide](/img/structure/B5850590.png)
![1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5850599.png)
![3-[(5-methyl-2-thienyl)methylene]-5-phenyl-2(3H)-furanone](/img/structure/B5850606.png)

![N-(2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B5850620.png)
![3-[(cyclohexylcarbonyl)hydrazono]-N-(3-methoxyphenyl)butanamide](/img/structure/B5850623.png)

![ethyl 5-({[(2-chlorophenyl)amino]carbonyl}amino)-2,6-dimethylnicotinate](/img/structure/B5850642.png)